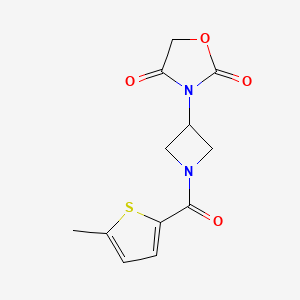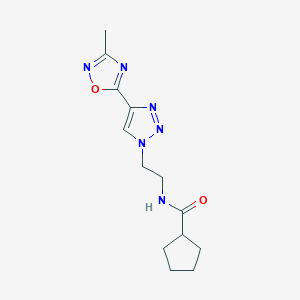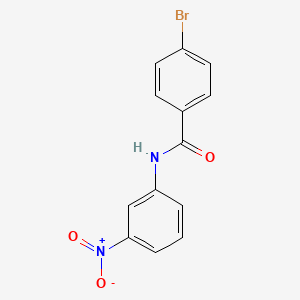
4-bromo-N-(3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(3-nitrophenyl)benzamide: is an organic compound with the molecular formula C13H9BrN2O3 It is characterized by the presence of a bromine atom attached to a benzene ring and a nitrophenyl group attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(3-nitrophenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 3-nitroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
4-bromobenzoyl chloride+3-nitroaniline→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-bromo-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).
Oxidation: Strong oxidizing agents, though specific conditions would depend on the desired transformation.
Major Products:
Substitution: Products would vary based on the nucleophile used.
Reduction: 4-bromo-N-(3-aminophenyl)benzamide.
Oxidation: Specific products would depend on the oxidizing agent and conditions.
Applications De Recherche Scientifique
4-bromo-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(3-nitrophenyl)benzamide would depend on its specific application. In biological systems, it may interact with enzymes or proteins through its amide bond, potentially inhibiting or modifying their activity. The nitro and bromo groups could also play roles in its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
4-bromo-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in the para position.
4-chloro-N-(3-nitrophenyl)benzamide: Chlorine instead of bromine.
4-bromo-N-(3-aminophenyl)benzamide: Amino group instead of nitro group.
Uniqueness: 4-bromo-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the bromine and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research purposes.
Propriétés
IUPAC Name |
4-bromo-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-10-6-4-9(5-7-10)13(17)15-11-2-1-3-12(8-11)16(18)19/h1-8H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPRNLHJSJSLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-Ethoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2822347.png)
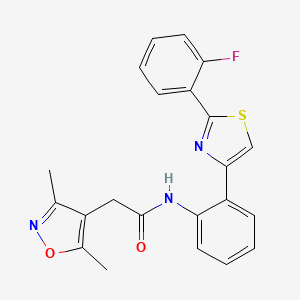
![N-(3-chlorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2822349.png)
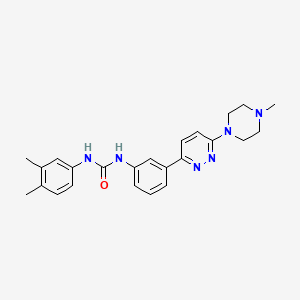
![3-(4-chlorophenyl)-N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2822352.png)

![[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B2822355.png)
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2822356.png)
![N-{[5-(butylsulfanyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2822357.png)

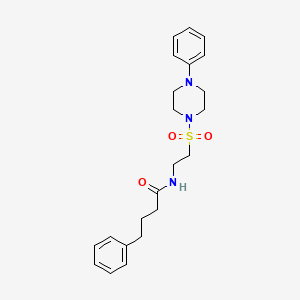
![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)
